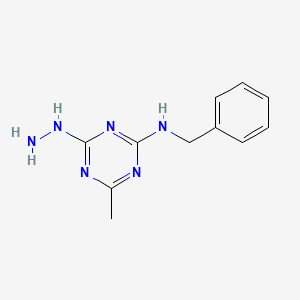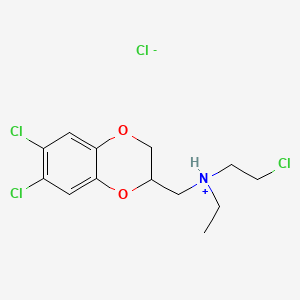
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzodioxan ring system substituted with chloroethyl and ethylamine groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxan ring system, followed by the introduction of chloroethyl and ethylamine groups. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.
N-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a morpholine ring instead of a benzodioxan ring.
N-(2-Chloroethyl)dimethylamine hydrochloride: Contains a dimethylamine group instead of the ethylamine group.
Uniqueness
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propiedades
Número CAS |
100310-81-4 |
|---|---|
Fórmula molecular |
C13H17Cl4NO2 |
Peso molecular |
361.1 g/mol |
Nombre IUPAC |
2-chloroethyl-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C13H16Cl3NO2.ClH/c1-2-17(4-3-14)7-9-8-18-12-5-10(15)11(16)6-13(12)19-9;/h5-6,9H,2-4,7-8H2,1H3;1H |
Clave InChI |
DAFGEIIXFSVRTJ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCCl)CC1COC2=CC(=C(C=C2O1)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


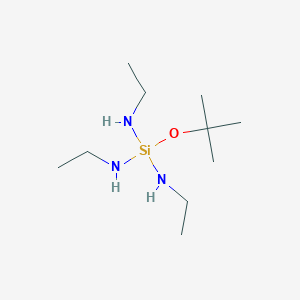
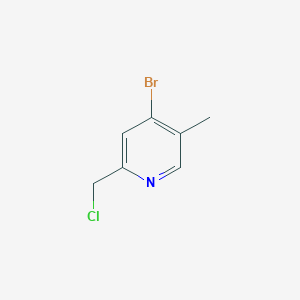

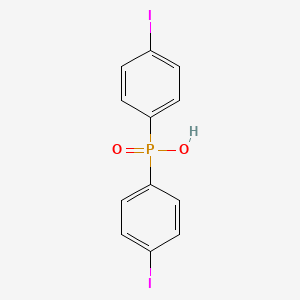
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
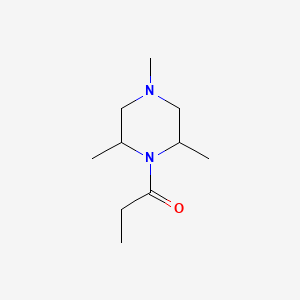
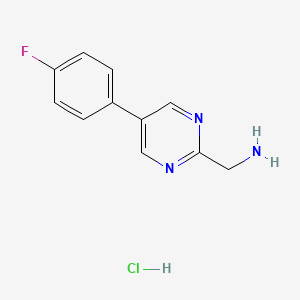
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
